1,1-Dimethyl-2,3-dihydrobenzo[d][1,3]azasilin-4(1H)-one
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Description
1,1-Dimethyl-2,3-dihydrobenzo[d][1,3]azasilin-4(1H)-one, commonly referred to as DMBAS, is a novel synthetic compound with a wide range of potential applications in the fields of science and technology. It is a heterocyclic compound, consisting of a five-membered ring containing two nitrogen atoms and three carbon atoms. DMBAS has unique properties which make it a useful tool for researchers in many areas, including synthetic organic chemistry, medicinal chemistry, and materials science.
Scientific Research Applications
N-Type Dopant for Organic Semiconductors
This compound is a very successful dopant for n-type organic semiconductors . It is efficient over a large range of polymers and small molecule derivatives, commercially available, soluble in established processing solvents and generally considered to be air stable .
Role in Printable Electronics
The compound’s solubility in established processing solvents and its stability in air make it a promising candidate for use in printable electronics . Its main decomposition product acts as a nucleating agent for the compound with the overall effect of boosting conductivity of the final doped films .
properties
IUPAC Name |
1,1-dimethyl-2,3-dihydro-3,1-benzazasilin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOSi/c1-13(2)7-11-10(12)8-5-3-4-6-9(8)13/h3-6H,7H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEKLOSJVFDIGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(CNC(=O)C2=CC=CC=C21)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dimethyl-2,3-dihydrobenzo[d][1,3]azasilin-4(1H)-one |
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